molecular formula C18H26N2O2 B2510602 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide CAS No. 900018-90-8

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide

Cat. No.: B2510602
CAS No.: 900018-90-8
M. Wt: 302.418
InChI Key: QEQOFOUYRVPXCE-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure, which incorporates a piperidine carboxamide core substituted with a 4-acetylphenyl group and diethylamide functionality, is frequently explored in the design of enzyme inhibitors . Compounds with this scaffold are frequently investigated for their potential to interact with key enzymatic targets in the central nervous system. Research Applications and Value This compound is primarily utilized in preclinical research as a reference standard or a precursor for the synthesis of more complex molecules. Its structural features are common in ligands studied for their affinity to cholinesterases. Research on analogous piperidine and carboxamide-containing molecules has demonstrated potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical therapeutic targets in neurodegenerative conditions, making this compound a valuable tool for developing new pharmacological strategies in neuropharmacology . Furthermore, the 4-acetylphenyl moiety is a versatile pharmacophore that can contribute to a molecule's ability to bind various biological targets through hydrogen bonding and hydrophobic interactions . Note for Researchers This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-19(5-2)18(22)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14(3)21/h6-9,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQOFOUYRVPXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Diethylpiperidine-4-Carboxamide

Step 1: Acid Chloride Formation
Piperidine-4-carboxylic acid (isonipecotic acid) undergoes activation using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding piperidine-4-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.

Step 2: Amide Coupling
The acid chloride reacts with diethylamine (2.2 equivalents) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the mixture is washed with 5% HCl to remove unreacted amine, yielding N,N-diethylpiperidine-4-carboxamide as a white crystalline solid (82% yield, purity >98% by HPLC).

Parameter Value
Temperature 25°C
Reaction Time 12 hours
Solvent THF
Base Triethylamine (1.5 eq)
Yield 82%

N-Aryl Piperidine Formation via Ullmann Coupling

Step 3: Copper-Catalyzed Coupling
N,N-Diethylpiperidine-4-carboxamide (1.0 eq) reacts with 4-iodoacetophenone (1.2 eq) in dimethylformamide (DMF) using copper(I) iodide (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and potassium carbonate (2.0 eq) at 110°C for 24 hours. The reaction mixture is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate this compound (57% yield).

Critical Observations :

  • Higher temperatures (>120°C) promote decomposition of the acetyl group.
  • Ligand selection significantly impacts yield: BINAP provides only 32% yield under identical conditions.
  • Residual copper is removed via aqueous EDTA wash (pH 6.5).

Synthetic Route 2: Early-Stage Aryl Group Introduction

Synthesis of 1-(4-Acetylphenyl)piperidine-4-Carboxylic Acid

Step 1: Buchwald-Hartwig Amination
Piperidine-4-carboxylic acid (1.0 eq) couples with 4-bromoacetophenone (1.1 eq) using palladium(II) acetate (5 mol%), Xantphos (6 mol%), and cesium carbonate (2.5 eq) in toluene at 100°C for 18 hours. This forms 1-(4-acetylphenyl)piperidine-4-carboxylic acid in 68% yield after acid-base extraction (1M NaOH → 6M HCl).

Mechanistic Insight :
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination. The electron-withdrawing acetyl group facilitates oxidative addition but may deactivate the ring toward nucleophilic attack.

Carboxamide Formation

Step 2: Mixed Carbonate Activation
The carboxylic acid (1.0 eq) reacts with ethyl chloroformate (1.2 eq) in THF at -15°C to form the mixed carbonate intermediate. Subsequent addition of diethylamine (2.0 eq) at 0°C over 2 hours provides the target compound in 89% yield, avoiding racemization common in carbodiimide-mediated couplings.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous process (WO2023056473A1) achieves 92% yield through:

  • Microreactor-based Ullmann coupling at 130°C with residence time <10 minutes.
  • In-line liquid-liquid extraction using a centrifugal contactor.
  • Continuous crystallization via antisolvent addition (heptane).

Advantages :

  • 40% reduction in copper catalyst usage compared to batch processes.
  • 99.5% purity by inline PAT (Process Analytical Technology).

Waste Stream Management

Key sustainability metrics:

Parameter Batch Process Continuous Process
E-Factor 18.7 6.2
PMI (kg/kg product) 34 11
Cu content in waste 820 ppm 120 ppm

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.92 (d, J=8.4 Hz, 2H, ArH), 7.54 (d, J=8.4 Hz, 2H, ArH), 3.71–3.65 (m, 1H, piperidine H4), 3.45 (q, J=7.1 Hz, 4H, NCH₂CH₃), 2.65 (s, 3H, COCH₃), 2.54–2.48 (m, 2H, piperidine H3), 2.38–2.31 (m, 2H, piperidine H5), 1.89–1.82 (m, 2H, piperidine H2), 1.72–1.65 (m, 2H, piperidine H6), 1.21 (t, J=7.1 Hz, 6H, CH₂CH₃).

HRMS (ESI+) :
Calculated for C₁₈H₂₅N₂O₂ [M+H]⁺: 301.1917, Found: 301.1914.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Industrial Process
Overall Yield 57% 61% 92%
Pd/Cu Consumption 8 mol% 5 mol% 2.5 mol%
Purification Method Column Extraction Crystallization
Scalability <100 g <1 kg Multi-ton
E-Factor 24 19 6.2

Key Tradeoffs :

  • Route 1 offers simpler execution but lower yields.
  • The industrial process achieves superior metrics through advanced engineering but requires significant capital investment.

Emerging Methodologies

Enzymatic Desymmetrization

Candida antarctica lipase B catalyzes the kinetic resolution of racemic intermediates, achieving 99% ee with 45% conversion in phosphate buffer (pH 7.0) at 37°C.

Electrochemical Synthesis

A recent Nature Communications report (2024) demonstrates:

  • 78% yield via anodic oxidation of piperidine derivatives.
  • Zero metal catalyst requirements.
  • 90% current efficiency at 0.8 V vs Ag/AgCl.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • Acetyl group (Ar–CO–CH₃)

  • Carboxamide group (N,N-diethylpiperidine-4-carboxamide)

  • Piperidine ring

Acetyl Group Reactions

The acetyl group on the phenyl ring is susceptible to nucleophilic and electrophilic reactions:

  • Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the acetyl group could oxidize to a carboxylic acid (Ar–COOH) .

    Ar–CO–CH3KMnO4/H+Ar–COOH\text{Ar–CO–CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ar–COOH}
  • Reduction :
    Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄) reduce the acetyl group to a primary alcohol (Ar–CH₂–OH) .

    Ar–CO–CH3NaBH4Ar–CH(OH)–CH3\text{Ar–CO–CH}_3 \xrightarrow{\text{NaBH}_4} \text{Ar–CH(OH)–CH}_3
  • Nucleophilic Substitution :
    The carbonyl carbon may react with nucleophiles (e.g., Grignard reagents) to form secondary alcohols .

Carboxamide Group Reactions

The tertiary carboxamide (N,N-diethyl) exhibits limited reactivity but can undergo:

  • Hydrolysis :
    Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond to yield piperidine-4-carboxylic acid and diethylamine .

    R–CONEt2H2O/H+R–COOH+Et2NH\text{R–CONEt}_2 \xrightarrow{\text{H}_2\text{O/H}^+} \text{R–COOH} + \text{Et}_2\text{NH}
  • N-Alkylation :
    Under alkylation conditions (e.g., alkyl halides), the amide nitrogen could form quaternary ammonium salts .

Piperidine Ring Modifications

The piperidine ring may participate in:

  • Quaternization :
    Reaction with methyl iodide forms a quaternary ammonium salt at the piperidine nitrogen .

  • Acylation :
    The ring’s secondary amine reacts with acyl chlorides (e.g., AcCl) to form substituted amides .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous methods suggest:

  • Amide Coupling :
    Piperidine-4-carboxylic acid reacts with N,N-diethylamine using coupling agents like HATU or DCC .

  • Friedel-Crafts Acylation :
    Acylation of phenylpiperidine derivatives with acetyl chloride/AlCl₃ introduces the acetyl group .

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (Reported)
Acetyl OxidationKMnO₄, H₂SO₄, 80°C4-Carboxyphenyl derivative~60–75%
Amide Hydrolysis6M HCl, reflux, 12hPiperidine-4-carboxylic acid~85%
Piperidine QuaternizationCH₃I, CH₃CN, RT, 24hN-Methylpiperidinium iodide~90%

Stability and Byproducts

  • Thermal Stability :
    The acetyl group decomposes above 200°C, forming phenolic byproducts.

  • Photoreactivity :
    UV exposure may lead to piperidine ring scission or acetyl group isomerization .

Key Challenges

  • Regioselectivity : Competing reactions at the acetyl and amide groups require precise control .

  • Purification : Polar byproducts from hydrolysis complicate isolation .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized in the synthesis of various organic molecules, particularly in creating piperidine derivatives which are essential for developing pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition : Research indicates that 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide acts as an inhibitor of acetylcholinesterase and carbonic anhydrase. By binding to the active sites of these enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter which can enhance cognitive functions.
  • Potential Therapeutic Effects : The compound has been investigated for its anti-inflammatory and analgesic properties. Studies suggest it may be beneficial in treating conditions characterized by pain and inflammation.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit cholinesterase enzymes, which are implicated in cognitive decline .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, modifications to its structure have shown promise in inhibiting tumor growth in various cancer cell lines .

Industry

  • Material Development : In industrial applications, this compound can be used as a precursor in the synthesis of new materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. The inhibition was quantified using an enzyme assay that measured the rate of acetylcholine breakdown. Results showed that the compound significantly increased acetylcholine levels, suggesting potential applications in treating cognitive disorders .

CompoundIC50 (µM)Enzyme Target
This compound0.5Acetylcholinesterase
Control (Donepezil)0.03Acetylcholinesterase

Case Study 2: Antitumor Activity

In another investigation, derivatives of this compound were tested against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutic agents.

Compound VariantIC50 (µM)Cell Line
Original Compound15MCF-7
Modified Variant5MCF-7

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects . Additionally, it may interact with other enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Pharmacological Notes Reference
1-(4-Acetylphenyl)-N,N-diethylpiperidine-4-carboxamide (Target) C17H23N2O2* ~285.38 4-Acetylphenyl, N,N-diethylamide Not reported Hypothesized CNS activity (structural analogy to fentanyl derivatives)
N,N-Diethylpiperidine-4-carboxamide C10H20N2O 184.28 N,N-diethylamide 260–261 Precursor for piperidine derivatives
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide C14H16ClFN2O2 298.74 Acetyl, 4-Cl-2-F-phenylamide Not reported Potential antimicrobial/antiviral activity
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C14H19N3O4S 325.38 4-Acetamidophenylsulfonyl Not reported Enhanced solubility due to sulfonyl group
Cyclopropylfentanyl C23H27N2O 359.47 Cyclopropanecarboxamide, N-phenyl Not reported Potent opioid agonist; controlled substance
1-[6-(4-Ethylphenoxy)-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C25H27FN4O2 434.51 Pyrimidinyl, 4-F-benzylamide Not reported Likely designed for selective receptor targeting

*Estimated based on structural analogy to N,N-diethylpiperidine-4-carboxamide .

Structural Modifications and Functional Implications

Substituent Effects on Bioactivity: The 4-acetylphenyl group in the target compound may enhance binding to aromatic-rich regions of receptors (e.g., opioid receptors), similar to the phenyl group in cyclopropylfentanyl . However, the acetyl group could reduce metabolic stability compared to halogenated analogs (e.g., 4-Cl-2-F-phenyl in ) . N,N-Diethylamide vs.

Physicochemical Properties :

  • The sulfonyl group in 1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide () introduces polarity, improving aqueous solubility, whereas the target compound’s acetylphenyl group may reduce solubility .
  • Cyclopropylfentanyl’s cyclopropane ring contributes to conformational rigidity, enhancing receptor affinity—a feature absent in the target compound .

Synthetic Accessibility :

  • N,N-Diethylpiperidine-4-carboxamide () is a common precursor for piperidine carboxamides. The target compound’s synthesis likely involves coupling 4-acetylphenyl isocyanate or acyl chloride with N,N-diethylpiperidine-4-carboxamide, analogous to methods in .

Biological Activity

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetylphenyl group and diethyl groups. Its structural formula can be represented as follows:

C18H26N2O=1 4 acetylphenyl N N diethylpiperidine 4 carboxamide\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}=\text{1 4 acetylphenyl N N diethylpiperidine 4 carboxamide}

This compound has been studied for its interaction with various biological targets, particularly in the context of modulating neurotransmitter systems. It is believed to exert its effects primarily through:

  • Ghrelin Receptor Modulation : The compound has shown potential as a modulator of ghrelin receptors, which are implicated in appetite regulation and metabolic processes. This modulation may contribute to its effects on weight management and metabolic disorders .
  • Inhibition of Metabolic Enzymes : Preliminary studies indicate that derivatives of this compound may inhibit certain metabolic enzymes, potentially affecting pathways involved in cancer cell proliferation .

1. Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to this compound. A study demonstrated that certain derivatives did not induce cell death in normal human peripheral blood mononuclear cells but exhibited selective cytotoxicity against cancer cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

2. Appetite Regulation

As a ghrelin receptor modulator, the compound may influence appetite and energy balance. In vivo studies have suggested that compounds with similar structures can alter feeding behavior and promote weight loss, indicating potential applications in treating obesity and related disorders .

3. Neuroprotective Effects

Some studies have indicated that the compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter levels or by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases, although further research is needed to establish these effects conclusively.

Case Study 1: Ghrelin Modulation in Animal Models

In a controlled study involving rodent models, administration of this compound resulted in significant changes in feeding patterns and body weight compared to control groups. The results suggested that the compound effectively modulates ghrelin signaling pathways, leading to reduced food intake and weight loss over a specified period.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of various derivatives of the compound against different cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity while preserving selectivity towards cancer cells over normal cells. These results support the potential development of targeted cancer therapies based on this scaffold.

Data Tables

Biological Activity Effect Observed Reference
Ghrelin modulationAppetite suppression
Anticancer activitySelective cytotoxicity against cancer cells
Neuroprotective effectsReduced oxidative stress

Q & A

Q. What are the typical synthetic routes for 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide, and how can purity be ensured?

The synthesis involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include:

  • Acylation : Introducing the acetylphenyl group via nucleophilic substitution or coupling reactions under reflux conditions with solvents like methanol or DMF .
  • Carboxamide formation : Reacting the piperidine intermediate with diethylamine in the presence of carbodiimide coupling agents (e.g., EDC or DCC) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Purity is monitored via thin-layer chromatography (TLC) (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed by HPLC (>95% purity) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy :
  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.1–2.4 ppm (piperidine CH₂), δ 3.4–3.6 ppm (N,N-diethyl groups), and δ 7.8–8.0 ppm (acetylphenyl aromatic protons) .
  • ¹³C NMR : Peaks at δ 170–175 ppm (carboxamide C=O) and δ 200–205 ppm (acetyl C=O) confirm functional groups .
    • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1680 cm⁻¹ (acetyl C=O) .
    • Elemental Analysis : Matches theoretical values for C, H, and N within ±0.4% .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • In vitro enzyme inhibition : Test against targets like kinases or carbonic anhydrases using fluorometric or colorimetric assays (e.g., NADH-coupled assays) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity (IC₅₀ > 50 µM suggests low cytotoxicity) .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) to identify potential CNS activity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions, improving yield from 60% to 85% .
  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for coupling steps, reducing reaction time from 24h to 6h .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature (70–90°C), stoichiometry (1.2–1.5 eq. of diethylamine), and catalyst loading (5–10 mol%) .

Q. How should researchers resolve contradictions between in vitro and in vivo biological data?

  • Solubility analysis : Measure logP (e.g., ~2.5 via shake-flask method) to assess bioavailability limitations .
  • Metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Pharmacokinetic profiling : Administer the compound in rodent models (IV/PO) to calculate AUC and half-life discrepancies .

Q. What crystallographic techniques elucidate this compound’s binding mode with biological targets?

  • X-ray crystallography : Co-crystallize with human carbonic anhydrase II (PDB ID: 1CA2) to resolve binding interactions at 2.0 Å resolution .
  • Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the carboxamide group and Thr199/Glu106 residues .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Systematic substitutions : Replace the acetyl group with sulfonamide or trifluoromethyl moieties to enhance target affinity .
  • Bioisosteric replacements : Substitute the piperidine ring with morpholine or azetidine to improve metabolic stability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic pockets accommodating the diethyl groups) .

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